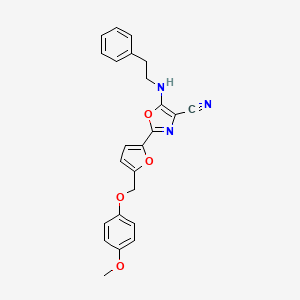![molecular formula C12H12Cl2N2O3S B2759391 3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338779-23-0](/img/structure/B2759391.png)
3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCMU is a phenyl urea pre-emergent agrochemical . It’s also an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .
Molecular Structure Analysis
The molecular formula of DCMU is C9H10Cl2N2O . Its molecular weight is 233.092 g/mol .Chemical Reactions Analysis
DCMU is a very specific and sensitive inhibitor of photosynthesis . It blocks the plastoquinone binding site of photosystem II, disallowing the electron flow from where it is generated, in photosystem II, to plastoquinone .Physical And Chemical Properties Analysis
DCMU has a density of 1.48 g/cm^3 . It has a melting point of 158 °C and a boiling point of 180 °C . It is soluble in water (0.049g/L), chloroform, and methanol .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research in the field of organic chemistry has extensively explored the synthesis and reactivity of thiazolane derivatives and related compounds. For example, studies on thiazolopyridines and thiazolo[3,2-a]pyridine derivatives highlight the synthesis of novel compounds through condensation reactions, showcasing the versatility of thiazolane and related scaffolds in generating structurally diverse molecules with potential biological and material applications (Lamphon et al., 2004). Such synthetic strategies often involve the manipulation of functional groups adjacent to the thiazolane core, indicating a broad scope for chemical modification and exploration of new properties.
Materials Science Applications
Compounds structurally related to 3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda6,3-thiazolane-1,1,4-trione have been studied for their potential applications in materials science, including the development of novel polymeric materials and fluorescent dyes. For instance, the synthesis and characterization of polythiophenes bearing oligo(ethylene glycol) spacers and crown ethers reveal the incorporation of thiophene derivatives into polymers, altering their solvatochromic and thermochromic behaviors, which could be crucial for sensing and electronic applications (Almeida et al., 2009).
Analytical Chemistry and Sensor Applications
The development of ion-selective polymeric membrane electrodes (PMEs) using thiazole derivatives underscores the role of such compounds in analytical chemistry, particularly in the selective detection of ions. Novel Fe(3+) ion-selective PMEs were prepared, demonstrating the utility of thiazole-based ionophores in fabricating sensors with high selectivity and sensitivity, useful for environmental monitoring and clinical diagnostics (Bandi et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(5E)-3-(3,4-dichlorophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-15(2)6-11-12(17)16(7-20(11,18)19)8-3-4-9(13)10(14)5-8/h3-6H,7H2,1-2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJYOSHDVYPOKA-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[4-(Difluoromethoxy)phenyl]piperidin-3-yl]prop-2-enamide](/img/structure/B2759309.png)

![N-(3-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2759317.png)
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2759319.png)
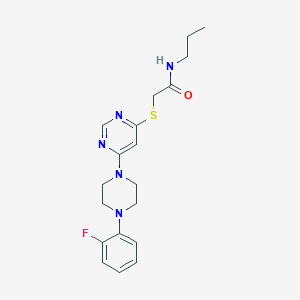
![1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2759321.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2759322.png)
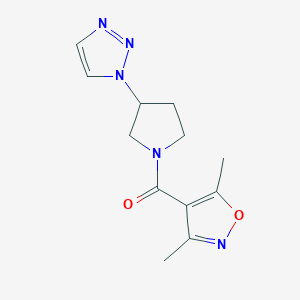
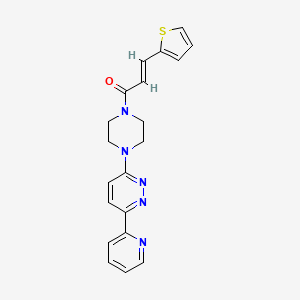

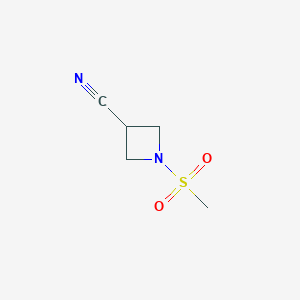
![(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2759329.png)
